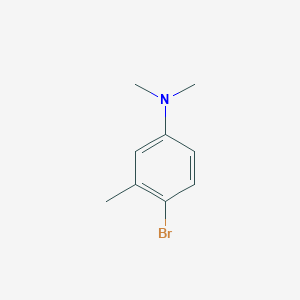
1-(Chloromethyl)-3-(trifluoromethoxy)benzene
概要
説明
“1-(Chloromethyl)-3-(trifluoromethoxy)benzene” is an organic compound that contains a benzene ring, a chloromethyl group (-CH2Cl), and a trifluoromethoxy group (-OCF3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would consist of a benzene ring substituted with a chloromethyl group at one position and a trifluoromethoxy group at another position .Chemical Reactions Analysis
The chloromethyl and trifluoromethoxy groups are both reactive and could participate in various chemical reactions. For example, the chloromethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would be influenced by its functional groups. For example, the trifluoromethoxy group could increase the compound’s stability and reactivity .科学的研究の応用
Electrophilic Aromatic Substitution Reactions
1-(Chloromethyl)-3-(trifluoromethoxy)benzene serves as a precursor in electrophilic aromatic substitution reactions. Its utility is demonstrated in the synthesis of polymers and small molecules. For instance, studies have shown its involvement in the synthesis of polymers with specific functionalities, indicating its versatility in polymer chemistry (Zhou & Kawakami, 2005).
Catalyst in Organic Synthesis
This compound has been used to catalyze various chemical reactions. Research indicates its efficacy in catalyzing reactions that result in the synthesis of compounds with potential applications in materials science and pharmaceuticals (Meier, Holst, & Oehlhof, 2003).
Material Science and Engineering
In material science, 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is utilized in the development of advanced materials. Its application in the creation of porous organic polymers showcases its potential in environmental remediation, specifically in iodine capture. The compound's ability to form structures with unique morphologies, such as mulberry-like forms, underlines its importance in designing materials with high surface areas for adsorption processes (Xiong et al., 2019).
Advancements in Organic Electronics
The compound's role extends to the field of organic electronics, where it contributes to the synthesis of organic semiconductors and light-emitting materials. Its incorporation into the synthesis of poly(p-phenylene vinylene) derivatives illustrates its utility in improving the performance of light-emitting electrochemical cells, enhancing their morphological and optical properties (Carvalho et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIGSVZJAYCTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535123 | |
| Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
CAS RN |
89807-43-2 | |
| Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)










